molecular formula C20H21FN2O2S B5212787 1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5212787
M. Wt: 372.5 g/mol
InChI Key: IQKVJCLAWUTSNK-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-fluorobenzoyl group at the piperidine nitrogen and a 3-(methylsulfanyl)phenyl substituent on the carboxamide nitrogen. This scaffold is notable in medicinal chemistry for its versatility, as modifications to the substituents can tailor physicochemical properties and biological activity. The compound’s synthesis typically involves coupling 4-fluorobenzoyl chloride with a preformed N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide precursor under standard acylation conditions .

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-26-18-4-2-3-17(13-18)22-19(24)14-9-11-23(12-10-14)20(25)15-5-7-16(21)8-6-15/h2-8,13-14H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKVJCLAWUTSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 4-fluorobenzoyl and 3-(methylsulfanyl)phenyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The piperidine-4-carboxamide core is a common scaffold in drug discovery. Key structural variations among analogs include:

  • Substituents on the piperidine nitrogen (e.g., fluorobenzoyl, sulfonyl, or heterocyclic groups).
  • Substituents on the carboxamide nitrogen (e.g., aryl, alkyl, or heteroaryl groups).

Below is a detailed comparison of select analogs:

Table 1: Key Structural and Functional Differences

Compound Name Piperidine Substituent Carboxamide Substituent Notable Features Potential Impact on Properties Reference
Target Compound 4-Fluorobenzoyl 3-(Methylsulfanyl)phenyl - Thioether group enhances lipophilicity. Higher logP (estimated) may improve membrane permeability but reduce solubility.
1-(4-Fluorobenzoyl)-N-(5-methylisoxazol-3-yl) 4-Fluorobenzoyl 5-Methylisoxazol-3-yl - Isoxazole ring introduces heterocyclic polarity. Lower logP due to polar heterocycle; may improve solubility and metabolic stability.
G948-4057 2-Methyl-5-(oxadiazolyl)benzenesulfonyl 3-(Methylsulfanyl)phenyl - Sulfonyl group increases polarity. Reduced lipophilicity; potential for enhanced target binding via sulfonamide interactions.
945362-38-9 4-Fluorobenzoyl 1-Methyl-3-phenylpropyl - Bulky alkyl chain at carboxamide. Increased steric hindrance may affect binding; higher logP could prolong half-life.
591226-92-5 4-Fluorobenzenesulfonyl 2-Phenylethyl - Sulfonyl group replaces benzoyl. Enhanced electron-withdrawing effects; may alter binding kinetics or metabolic pathways.

Pharmacological Implications

  • Kinase Inhibition : The compound in -(9H-purin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide, binds to the ATP pocket of kinases, demonstrating the scaffold’s applicability in kinase-targeted therapies. The target compound’s fluorobenzoyl group may similarly engage in hydrophobic interactions with kinase domains .
  • Antiviral Activity : Analogs in , such as N-(3-(4-isopropylpiperidin-1-yl)propyl) derivatives, were developed as hepatitis C virus (HCV) entry inhibitors. The 3-(methylsulfanyl)phenyl group in the target compound could modulate antiviral potency by altering hydrophobic interactions with viral proteins .

Physicochemical Properties

  • Lipophilicity : The methylsulfanyl group in the target compound contributes to moderate lipophilicity (estimated logP ~3.5), balancing membrane permeability and solubility. In contrast, sulfonyl-containing analogs (e.g., G948-4057) exhibit lower logP values (~2.8) due to increased polarity .
  • Metabolic Stability : Thioether groups (as in the target compound) are prone to oxidative metabolism, whereas sulfonyl or heterocyclic substituents (e.g., isoxazole in ) may enhance stability by resisting enzymatic degradation .

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